Methyl 9-oxoxanthene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

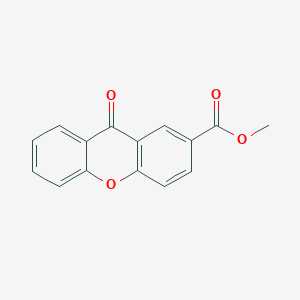

Methyl 9-oxoxanthene-2-carboxylate is a xanthone derivative with the molecular formula C15H10O4 This compound is known for its unique structure, which includes a xanthene core with a carboxylate ester group at the 2-position and a ketone group at the 9-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 9-oxoxanthene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with dimethyl acetylenedicarboxylate, followed by cyclization and oxidation steps. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene. The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 9-oxoxanthene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group at the 9-position can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group at the 2-position can undergo nucleophilic substitution reactions to form different ester derivatives or amides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like sulfuric acid or base.

Major Products:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Ester derivatives or amides.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of methyl 9-oxoxanthene-2-carboxylate derivatives. For instance, compounds derived from marine fungi have shown inhibitory effects against enterovirus EV71 and influenza virus H3N2. The IC50 values for these compounds were reported as follows:

| Compound | Virus Target | IC50 (μM) |

|---|---|---|

| Compound A | EV71 | 81.6 |

| Compound B | H3N2 | 24.1 |

These findings suggest that methyl 9-oxoxanthene derivatives could be further explored as antiviral agents, especially in the context of emerging viral infections .

2.2 Anticancer Properties

The compound has also demonstrated cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and SGC7901 (gastric cancer). The IC50 values for these cell lines are summarized below:

| Cell Line | IC50 (μM) |

|---|---|

| K562 | 16.6 |

| MCF-7 | 16.3 |

| SGC7901 | 15.8 |

These results indicate a promising avenue for developing xanthone-based anticancer therapies .

Natural Product Chemistry

This compound has been isolated from various natural sources, including fungi and plants, showcasing its role in natural product chemistry. For example, it has been identified in species such as Phomopsis sp. and Crepis crocea, where it contributes to the bioactivity of these organisms .

Synthesis and Derivation

The synthesis of this compound can be achieved through several chemical pathways, often involving the modification of existing xanthone structures. Research has indicated that derivatives with additional functional groups can enhance biological activity, making synthetic approaches crucial for optimizing efficacy .

Case Studies

5.1 Marine Fungi Study

A notable study focused on the extraction and characterization of xanthones from marine fungi revealed that methyl 9-oxoxanthene derivatives exhibited significant antiviral and anticancer properties. The extraction process involved chromatography techniques to isolate active compounds, which were subsequently tested for biological activity.

5.2 Plant-Derived Xanthones

Another study investigated the presence of methyl 9-oxoxanthene derivatives in Calophyllum teysmannii, highlighting their potential as natural antioxidants and anti-inflammatory agents. The research emphasized the importance of plant-derived compounds in drug discovery .

Wirkmechanismus

The mechanism of action of methyl 9-oxoxanthene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with cellular components, such as enzymes and receptors, leading to modulation of biochemical pathways. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

- 2,6-dihydroxy-3-methyl-9-oxoxanthene-8-carboxylic acid methyl ester

- 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester

- 7,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester

Comparison: Methyl 9-oxoxanthene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Biologische Aktivität

Methyl 9-oxoxanthene-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and findings from various research studies.

This compound features a xanthene backbone with a ketone and an ester functional group, which contribute to its biological activity. The compound's mechanism of action involves interactions with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. Notably, it exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress, which is critical in preventing cellular damage and disease progression.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity:

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. It has been evaluated for its effectiveness against both bacterial and fungal strains, showing promising results in inhibiting growth at varying concentrations.

2. Anticancer Properties:

The compound has demonstrated cytotoxic effects against various cancer cell lines. In studies comparing its efficacy to standard chemotherapeutics like cisplatin, this compound showed selective toxicity towards cancer cells while sparing non-cancerous cells. This selectivity is crucial for developing safer cancer therapies.

3. Antioxidant Activity:

As an antioxidant, this compound plays a role in mitigating oxidative stress-related damage in cells. Its ability to reduce reactive oxygen species (ROS) contributes to its potential therapeutic applications in diseases characterized by oxidative damage.

Data Tables

The following table summarizes the biological activities and IC50 values observed in various studies:

Case Studies

Case Study 1: Anticancer Effects

A study investigated the effects of this compound on A549 lung cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of 8.4 µM, indicating its potential as an anticancer agent that selectively targets malignant cells while minimizing harm to healthy tissues .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, this compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus. The compound demonstrated effective inhibition with an IC50 value of 12.6 µM, showcasing its potential as a therapeutic agent in treating resistant infections .

Eigenschaften

IUPAC Name |

methyl 9-oxoxanthene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-18-15(17)9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)19-13/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTOGJKXWOZHFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.